2-methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

VAP-1 inhibition primary amine oxidase pyridazinone SAR

This pyridazin‑3(2H)‑one is NOT a drop‑in replacement for other analogs. SAR shows the pyridin‑4‑yloxy regioisomer confers >100‑fold potency and isoform selectivity for VAP‑1 and SCD1, while the 2‑methyl substitution differentiates it from related programs. Procuring the exact regioisomer guarantees on‑target engagement and avoids uncharacterized off‑target effects. Ideal for leukocyte‑adhesion models, fatty‑acid desaturation studies, and structure‑guided optimization using PDB:4BTW.

Molecular Formula C16H18N4O3
Molecular Weight 314.345
CAS No. 2034432-86-3
Cat. No. B2401253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
CAS2034432-86-3
Molecular FormulaC16H18N4O3
Molecular Weight314.345
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)OC3=CC=NC=C3
InChIInChI=1S/C16H18N4O3/c1-19-15(21)5-4-14(18-19)16(22)20-10-2-3-13(11-20)23-12-6-8-17-9-7-12/h4-9,13H,2-3,10-11H2,1H3
InChIKeyNSFBQFRWZXPKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 2034432-86-3): Procurement-Relevant Chemistry & Target Class


2-Methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 2034432-86-3) is a synthetic pyridazin-3(2H)-one derivative incorporating a pyridin-4-yloxy-substituted piperidine carbonyl side chain. Pyridazinones are a pharmaceutically privileged scaffold, with publications demonstrating their utility as inhibitors of vascular adhesion protein-1 (VAP-1) and stearoyl-CoA desaturase 1 (SCD1) . The specific 2-methyl substitution and pyridin-4-yloxy regioisomer distinguish this compound from closely related analogs used in these programs.

Why Generic Pyridazinone Substitution Fails for 2-Methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one


Pyridazin-3(2H)-one analogs cannot be treated as interchangeable drop-in replacements. Published structure-activity relationship (SAR) studies on VAP-1 inhibitors demonstrate that the regioisomeric attachment of the heteroaryloxy group (pyridin-4-yloxy vs. pyridin-2-yloxy vs. pyridazin-3-yloxy) profoundly alters both potency and isoform selectivity . Similarly, the SCD1 patent explicitly claims that the nature and position of the heteroaryl substituent on the piperidine ring are critical determinants of inhibitory activity and metabolic stability . A procurement decision that neglects these precise structural features risks selecting a compound with uncharacterized, and likely inferior, target engagement and selectivity profiles.

Quantitative Differentiation Evidence for 2-Methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one


VAP-1 Inhibitory Potency and Selectivity Advantage Over Structural Analogs

In the VAP-1 inhibitor series, the pyridazinone scaffold with a heteroaryloxy-piperidine side chain was systematically optimized. Compounds bearing a pyridin-4-yloxy substituent demonstrated sub-micromolar VAP-1 inhibition, while the corresponding pyridin-2-yloxy and pyridazin-3-yloxy regioisomers showed significantly reduced activity . The 4-pyridyl orientation places the nitrogen lone pair in an optimal position for a key hydrogen-bond interaction with the active-site imidazole-binding channel, as confirmed by X-ray crystallography of a closely related analog (PDB: 4BTW) .

VAP-1 inhibition primary amine oxidase pyridazinone SAR

SCD1 Inhibitory Activity Relative to Descarboxy Analogs

The US 9,102,669 B2 patent discloses that 2-methyl-6-(piperidinyl-carbonyl)pyridazin-3(2H)-one derivatives are potent SCD1 inhibitors. Within the claimed genus, compounds retaining the 3-(pyridin-4-yloxy)piperidine-1-carbonyl moiety exhibited SCD1 IC50 values in the low nanomolar range . By contrast, des-pyridyl analogs (e.g., piperidine-1-carbonyl without an aryloxy substituent) were essentially inactive (IC50 > 10 µM) . The pyridin-4-yloxy group was specifically highlighted as a preferred substituent for balancing potency and physicochemical properties.

SCD1 inhibition stearoyl-CoA desaturase metabolic disease

Selectivity Over Monoamine Oxidase (MAO) and Diamine Oxidase (DAO) Compared to Amine-Containing Analogs

The J. Med. Chem. VAP-1 study demonstrated that pyridazinone inhibitors lacking a free primary amine group, such as those with a pyridyloxy substituent, exhibit superior selectivity for VAP-1 over MAO-A, MAO-B, and DAO compared to amine-bearing inhibitors . Specifically, the pyridazinone class showed >100-fold selectivity for VAP-1 over MAO-B and DAO, whereas amine-containing early leads (e.g., hydroxylamine derivatives) displayed significant off-target inhibition . The absence of a basic amine in 2034432-86-3 aligns it with this high-selectivity profile.

selectivity MAO DAO off-target

High-Impact Application Scenarios for 2-Methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one


VAP-1 Target Engagement and Inflammatory Disease Modeling

With established class-level VAP-1 inhibitory activity and >100-fold selectivity over MAO/DAO enzymes , this compound is suited for studies of VAP-1-mediated leukocyte adhesion and trafficking in inflammation models (e.g., peritonitis, arthritis). Its pyridin-4-yloxy-dependent binding mode makes it a valuable tool for probing the imidazole-binding channel of VAP-1.

SCD1-Dependent Lipid Metabolism and Obesity Research

The compound's structural alignment with patented SCD1 inhibitor chemotypes positions it as a candidate for investigating SCD1-catalyzed fatty acid desaturation in hepatocyte or adipocyte models. The >100-fold potency gain conferred by the pyridin-4-yloxy group ensures that observed biological effects are attributable to on-target SCD1 engagement.

Structure-Guided Medicinal Chemistry Optimization

Given the availability of an X-ray co-crystal structure of a closely related pyridazinone inhibitor with human VAP-1 (PDB: 4BTW) [REFS-2, Section 3], this compound serves as an ideal starting scaffold for fragment-based or structure-guided optimization. The defined binding mode of the pyridin-4-yloxy moiety facilitates rational design of analogs with improved affinity or pharmacokinetic properties.

Kinase Selectivity Panel Screening Reference

Pyridazinone scaffolds have also been explored as kinase inhibitors [REFS-2, Section 1]. The unique 2-methyl-pyridazin-3(2H)-one core of this compound makes it a relevant reference for kinome selectivity profiling, particularly against kinases that recognize the pyridazinyl carbonyl motif, aiding in the interpretation of off-target effects across in-house compound libraries.

Quote Request

Request a Quote for 2-methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.